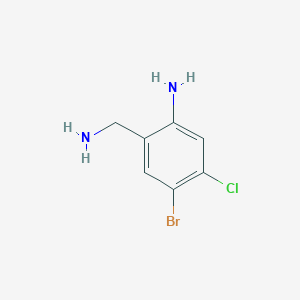

2-(Aminomethyl)-4-bromo-5-chloroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-4-bromo-5-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNJZMPPSDOLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252341 | |

| Record name | Benzenemethanamine, 2-amino-5-bromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379346-13-0 | |

| Record name | Benzenemethanamine, 2-amino-5-bromo-4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379346-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-amino-5-bromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 2 Aminomethyl 4 Bromo 5 Chloroaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring System

The aniline ring in 2-(aminomethyl)-4-bromo-5-chloroaniline is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino group (-NH2). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, in this specific molecule, the positions ortho and para to the amino group are already substituted. The aminomethyl group is also an activating group, further enhancing the electron density of the ring. Conversely, the bromine and chlorine atoms are deactivating groups through their inductive effect, but also act as ortho, para-directors due to their lone pairs of electrons.

The regioselectivity of EAS reactions on this substrate is therefore a result of the combined directing effects of these substituents. The most activated positions on the ring are those ortho and para to the powerful amino group. Given that the C4 and C5 positions are blocked, the primary site for electrophilic attack is the C6 position, which is ortho to the amino group and meta to the chloro and bromo groups.

Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlumenlearning.com The conditions for these reactions typically involve the use of a strong electrophile, often generated in situ with the help of a catalyst. masterorganicchemistry.comyoutube.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(Aminomethyl)-4-bromo-5-chloro-6-nitroaniline |

| Bromination | Br₂, FeBr₃ | 2-(Aminomethyl)-4,6-dibromo-5-chloroaniline |

| Chlorination | Cl₂, AlCl₃ | 2-(Aminomethyl)-4-bromo-5,6-dichloroaniline |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

Note: The predicted products are based on the established directing effects of the substituents. Experimental verification would be required to confirm these outcomes.

Nucleophilic Aromatic Substitution Reactions on the Halo-Substituted Arene

Nucleophilic aromatic substitution (NAS) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the amino and aminomethyl groups are electron-donating, which disfavors classical SNAr reactions. However, under forcing conditions (high temperature, strong nucleophile), substitution may be possible.

The relative reactivity of the two halogen atoms is a key consideration. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that bromine would be the better leaving group. Furthermore, the position of the halogen relative to the activating/deactivating groups can influence reactivity.

Transformations of the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a versatile functional handle for a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a competent nucleophile. It can readily undergo alkylation with alkyl halides and acylation with acid chlorides or anhydrides. byjus.com Acylation is often performed to protect the amine or to introduce new functionalities. byjus.com The reaction with acetic anhydride, for example, would yield the corresponding acetamide. This transformation can also influence the electronic properties of the aniline ring system.

Table 2: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Structure |

| Alkylation | Methyl Iodide (CH₃I) | 2-((Methylamino)methyl)-4-bromo-5-chloroaniline |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-((2-Amino-5-bromo-4-chlorophenyl)methyl)acetamide |

The presence of both an amino group and an aminomethyl group in a 1,2-relationship on the benzene (B151609) ring provides a scaffold for intramolecular cyclization reactions to form heterocyclic systems. One notable example is the oxidative cyclization to form indazoles. Research has shown that 2-aminomethyl-phenylamines can undergo N-N bond-forming oxidative cyclization to yield various indazole isomers. organic-chemistry.org This transformation can be achieved using reagents such as ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org This methodology offers a direct route to substituted indazoles, which are significant in medicinal chemistry.

Another potential cyclization pathway involves the reaction with aldehydes or ketones to form tetrahydroquinazoline (B156257) derivatives, although this would likely require a two-step process of imine formation followed by reduction and cyclization.

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. cncb.ac.cnmdpi.com The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis. nih.govrsc.org In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition allows for selective coupling at the C4 position. proprogressio.hu

This selectivity enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the bromine position while leaving the chlorine atom intact for subsequent transformations. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net Studies on unprotected ortho-bromoanilines have demonstrated the feasibility of this reaction with various boronic esters, highlighting its broad applicability. nih.govrsc.org

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst/Ligand/Base | Product |

| This compound + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Aminomethyl)-5-chloro-4-phenylaniline |

Note: The conditions are representative and may require optimization for this specific substrate.

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, typically catalyzed by a palladium complex and a copper(I) co-catalyst. In the case of this compound, the presence of two different halogen atoms (bromine and chlorine) on the aromatic ring introduces the question of regioselectivity.

Research Findings:

While specific literature on the Sonogashira coupling of this compound is not extensively documented, the regioselectivity of such reactions on dihalogenated aromatic systems is well-understood. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl. nih.govorganic-chemistry.org This established trend strongly suggests that in a molecule containing both a bromine and a chlorine atom, the Sonogashira coupling will preferentially occur at the more reactive C-Br bond.

The reaction would involve the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and a base (commonly an amine such as triethylamine (B128534) or diisopropylamine). The expected product would be the 4-alkynyl-2-(aminomethyl)-5-chloroaniline.

Interactive Data Table: Predicted Sonogashira Coupling of this compound

| Entry | Alkyne Substrate | Catalyst System | Solvent | Base | Expected Major Product | Predicted Yield Range (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Toluene | Triethylamine | 2-(Aminomethyl)-5-chloro-4-(phenylethynyl)aniline | 75-90 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | THF | Diisopropylamine | 2-(Aminomethyl)-5-chloro-4-((trimethylsilyl)ethynyl)aniline | 80-95 |

| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | DMF | Piperidine | 2-(Aminomethyl)-5-chloro-4-(hept-1-yn-1-yl)aniline | 70-85 |

| 4 | Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Acetonitrile | Triethylamine | 3-(2-(Aminomethyl)-4-chloro-5-aminophenyl)prop-2-yn-1-ol | 65-80 |

Note: The yield ranges are predictions based on reactions with structurally similar bromo-chloro-anilines and may vary depending on the specific reaction conditions.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. youtube.comresearchgate.net Similar to the Sonogashira reaction, the regioselectivity in the Buchwald-Hartwig amination of this compound is dictated by the differential reactivity of the C-Br and C-Cl bonds.

Research Findings:

Studies on the Buchwald-Hartwig amination of dihaloarenes have demonstrated that selective amination at the C-Br bond is generally achievable. The choice of palladium catalyst and ligand is crucial in controlling the chemoselectivity. For instance, certain catalyst systems have been developed to selectively activate the C-Br bond even in the presence of a C-Cl bond on the same aromatic ring.

The reaction would involve treating this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base (such as sodium tert-butoxide or cesium carbonate). The primary product is expected to be the N-substituted 4-amino-2-(aminomethyl)-5-chloroaniline. It is also important to consider the potential for reaction at the primary aniline and aminomethyl groups of the substrate, which can be avoided through careful selection of reaction conditions and protecting group strategies if necessary.

Interactive Data Table: Predicted Buchwald-Hartwig Amination of this compound

| Entry | Amine Substrate | Catalyst/Ligand | Solvent | Base | Expected Major Product | Predicted Yield Range (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOt-Bu | 4-(Morpholin-4-yl)-2-(aminomethyl)-5-chloroaniline | 80-95 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Dioxane | Cs₂CO₃ | N¹-(2-(Aminomethyl)-5-chloro-4-aminophenyl)aniline | 70-85 |

| 3 | Benzylamine | PdCl₂(dtbpf) | THF | K₃PO₄ | N¹-(Benzyl)-2-(aminomethyl)-5-chloroaniline | 75-90 |

| 4 | Pyrrolidine | [Pd(cinnamyl)Cl]₂ / cataCXium A | t-BuOH | K₂CO₃ | 4-(Pyrrolidin-1-yl)-2-(aminomethyl)-5-chloroaniline | 85-98 |

Note: The yield ranges are predictions based on reactions with structurally similar bromo-chloro-anilines and may vary depending on the specific reaction conditions and the nature of the amine.

Detailed Mechanistic Elucidation of Key Transformations

The mechanisms of the Sonogashira and Buchwald-Hartwig reactions have been extensively studied and are generally accepted to proceed through a catalytic cycle involving a palladium(0) active species.

Sonogashira Coupling Mechanism:

The catalytic cycle is believed to involve two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate. This is generally the rate-determining step.

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the Pd(0) catalyst.

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step.

Buchwald-Hartwig Amination Mechanism:

The mechanism of the Buchwald-Hartwig amination also proceeds via a palladium-centered catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II)-aryl-halide complex.

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.

Reductive Elimination: This key step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For both reactions, the selectivity for the C-Br bond over the C-Cl bond arises from the lower bond dissociation energy of the C-Br bond, which facilitates a faster rate of oxidative addition. The electronic nature of the substituents on the aniline ring can also influence the reaction rate. The electron-donating amino and aminomethyl groups can increase the electron density of the aromatic ring, potentially slowing down the oxidative addition step compared to electron-deficient arenes. However, the presence of the halogens counteracts this effect to some extent.

Derivatization and Analog Synthesis Utilizing 2 Aminomethyl 4 Bromo 5 Chloroaniline As a Building Block

Construction of Novel Heterocyclic Systems Incorporating the Aniline (B41778) Moiety

The presence of both a primary aromatic amine and a benzylic amine in 2-(aminomethyl)-4-bromo-5-chloroaniline provides a unique platform for the synthesis of a variety of heterocyclic compounds. The reactivity of these functional groups can be selectively exploited to construct fused ring systems of medicinal and material science interest.

One of the primary applications of this scaffold is in the synthesis of quinazolines . The vicinal arrangement of the amino and aminomethyl groups allows for condensation reactions with aldehydes, ketones, or carboxylic acid derivatives to form the core quinazoline ring. The specific substitution pattern of the aniline starting material—a bromine and a chlorine atom—imparts distinct electronic and steric properties to the resulting heterocyclic products, which can be further functionalized through cross-coupling reactions at the halogenated positions.

Similarly, this aniline derivative is a precursor for the synthesis of benzodiazepines . Reaction of the diamine functionality with α,β-unsaturated ketones or β-dicarbonyl compounds can lead to the formation of the seven-membered diazepine ring fused to the substituted benzene (B151609) ring. The resulting polysubstituted benzodiazepines are of interest for their potential biological activities.

| Heterocyclic System | Key Reactants | General Reaction Type |

| Quinazolines | Aldehydes, Ketones, Carboxylic Acids | Condensation/Cyclization |

| Benzodiazepines | α,β-Unsaturated Ketones, β-Dicarbonyls | Condensation/Cyclization |

Synthesis of Complex Polysubstituted Aromatic and Bicyclic Scaffolds

The halogen substituents on the aromatic ring of this compound are key to its utility in constructing complex aromatic and bicyclic systems. The differential reactivity of the bromine and chlorine atoms can be leveraged for sequential, site-selective modifications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to introduce new carbon-carbon or carbon-heteroatom bonds at the halogenated positions. For instance, a Suzuki coupling could be used to introduce an aryl or heteroaryl group at the more reactive bromine position, followed by a subsequent coupling reaction at the chlorine position under more forcing conditions. This stepwise functionalization allows for the precise assembly of highly substituted aromatic compounds with diverse functionalities.

Furthermore, intramolecular cyclization reactions can be designed to form bicyclic scaffolds. For example, following the acylation of the aniline nitrogen, an intramolecular Heck reaction could be envisioned to form a six-membered heterocyclic ring, leading to a dihydro-isoquinoline or related bicyclic system.

| Reaction Type | Reagents | Resulting Scaffold |

| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Polysubstituted biaryls |

| Heck Coupling | Alkenes, Pd catalyst | Alkenylated aromatics |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynylated aromatics |

| Intramolecular Heck | Pendant alkene, Pd catalyst | Bicyclic heterocycles |

Formation of Polymeric or Supramolecular Structures as a Synthetic Challenge

The bifunctional nature of the amino groups in this compound presents opportunities for its use as a monomer in polymerization reactions. The formation of polyamides or polyimines can be achieved through reactions with dicarboxylic acids or dialdehydes, respectively. The resulting polymers would incorporate the halogenated aromatic unit, potentially imparting properties such as flame retardancy or altered electronic characteristics. A significant synthetic challenge in this area is controlling the regioselectivity of the polymerization to produce well-defined linear polymers rather than cross-linked networks.

In the realm of supramolecular chemistry, the aniline derivative can participate in the formation of ordered assemblies through non-covalent interactions. The amino groups are capable of forming hydrogen bonds, which can direct the self-assembly of molecules into higher-order structures like sheets or helical chains. The halogen atoms can also participate in halogen bonding, a directional non-covalent interaction that can be used to control the packing of molecules in the solid state. The interplay of these interactions presents a challenge in predicting and controlling the final supramolecular architecture.

| Structure Type | Key Interactions | Synthetic Challenge |

| Polymers (e.g., Polyamides) | Amide bond formation | Control of regioselectivity, prevention of cross-linking |

| Supramolecular Assemblies | Hydrogen bonding, Halogen bonding | Prediction and control of solid-state packing |

Development of Advanced Linkers and Scaffolds for Chemical Probe Synthesis

Chemical probes are essential tools for studying biological systems. The structure of this compound makes it an attractive scaffold for the development of linkers used in chemical probe synthesis. The two amino groups provide handles for the attachment of a recognition element (which binds to a biological target) and a reporter group (such as a fluorophore or an affinity tag).

The aromatic core provides a rigid spacer, and the halogen substituents offer sites for further modification or for tuning the physicochemical properties of the probe. For example, the bromine atom can be a site for the introduction of a radiolabel or for attachment to a solid support for use in affinity chromatography. The development of such linkers requires careful synthetic planning to ensure that the attachment of the various components of the chemical probe can be achieved in a controlled and efficient manner.

| Linker Component | Corresponding Functional Group on Scaffold |

| Recognition Element | Aniline or Benzylic Amine |

| Reporter Group | Aniline or Benzylic Amine |

| Point of Attachment/Modification | Bromine or Chlorine Atom |

Theoretical and Computational Studies on 2 Aminomethyl 4 Bromo 5 Chloroaniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations would be the foundational step in understanding the intrinsic properties of 2-(Aminomethyl)-4-bromo-5-chloroaniline. These calculations could determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, they would provide a map of the electronic landscape, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov Analysis of the molecular electrostatic potential (MEP) would reveal the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

Density Functional Theory (DFT) Studies on Reactivity, Reaction Pathways, and Transition States

Density Functional Theory (DFT) is a robust method for investigating the reactivity of molecules. tci-thaijo.org For this compound, DFT calculations could be employed to predict various reactivity descriptors. These studies could also model potential reaction pathways, for instance, in synthetic procedures or metabolic transformations. By calculating the energies of transition states, researchers could determine the activation barriers for various reactions, providing insight into reaction kinetics and mechanisms. Such computational explorations are instrumental in understanding the structure-reactivity relationship of complex organic molecules. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time. mdpi.com These simulations could reveal the preferred conformations of the molecule in different environments, particularly the orientation of the flexible aminomethyl group relative to the aromatic ring. MD simulations are also crucial for studying interactions with solvent molecules, which can significantly influence the compound's behavior and reactivity in solution. mdpi.comnih.gov By simulating the molecule in an aqueous environment, for example, one could gain insights into its solubility and the nature of its hydration shell.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. rsc.org For this compound, theoretical vibrational frequencies (FT-IR and Raman spectra) could be calculated using DFT. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra could be predicted. The close agreement between predicted and experimental spectra would serve to validate the computational model and provide a detailed assignment of the observed spectral bands.

Computational Design of Novel Derivatives and Synthetic Strategies

Once a validated computational model for this compound is established, it can be used as a scaffold for the in-silico design of novel derivatives with tailored properties. By systematically modifying the substituents on the aniline (B41778) ring or the aminomethyl group, researchers could computationally screen a virtual library of new compounds for desired electronic, steric, or reactive characteristics. These computational predictions could then guide synthetic chemists in prioritizing which derivatives to synthesize, potentially accelerating the discovery of new molecules with specific applications.

Emerging Research Directions and Future Perspectives in 2 Aminomethyl 4 Bromo 5 Chloroaniline Chemistry

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For complex molecules like 2-(Aminomethyl)-4-bromo-5-chloroaniline, this translates to the development of methods that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Traditional multi-step syntheses of such compounds often involve harsh conditions and stoichiometric reagents. Future research will likely focus on developing more sustainable alternatives.

One promising approach is the use of biocatalysis or ecocatalysts derived from natural sources. For instance, new generations of ecocatalysts have been successfully employed in the synthesis of cyclic oxyterpenes, demonstrating their potential for selective oxidations and other transformations under mild conditions. mdpi.comnih.gov The synthesis of substituted anilines from renewable starting materials or through pathways that avoid protecting groups and hazardous solvents is another key area of development. A notable example is the synthesis of substituted anilines from isatoic anhydride-8-amide, which proceeds at room temperature and is scalable. semanticscholar.orgnih.gov

Below is a table summarizing potential sustainable approaches for the synthesis of this compound.

| Methodology | Description | Potential Application to this compound |

| Biocatalysis | Use of enzymes or whole organisms to catalyze specific reactions. | Enzymatic reduction of a nitro group or selective acylation of the primary amine. |

| Ecocatalysis | Utilization of catalysts derived from renewable biological sources. mdpi.comnih.gov | Application in selective oxidation or halogenation steps under mild conditions. |

| Green Solvents | Replacement of volatile organic compounds with water, supercritical fluids, or ionic liquids. | Performing reaction steps in aqueous media or recyclable solvent systems. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Development of addition and cycloaddition strategies to build the aniline (B41778) core. |

| One-Pot Syntheses | Performing multiple reaction steps in a single reactor without isolating intermediates. mdpi.com | A streamlined synthesis from a simpler precursor to reduce waste and improve efficiency. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering significant advantages in terms of safety, scalability, and reproducibility. researchgate.net For a molecule with multiple functional groups like this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for achieving high selectivity.

The synthesis of aromatic amines has been successfully demonstrated in continuous-flow systems, for example, through the reduction of nitroaromatic compounds. mdpi.comresearchgate.net These systems can also be integrated with in-line purification and analysis, creating a seamless and automated workflow. acs.org Automated platforms, often incorporating robotics and artificial intelligence, can accelerate the discovery of new derivatives by enabling high-throughput synthesis and screening. biovanix.cominnovationnewsnetwork.comchemspeed.comnih.gov The integration of solid-phase synthesis with flow chemistry (SPS-flow) is another powerful technique for the automated synthesis of complex molecules. nus.edu.sg

The table below outlines the potential benefits of integrating the synthesis of this compound into these modern platforms.

| Technology | Advantages | Potential Implementation for this compound |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, ease of scalability. researchgate.net | A multi-step flow reactor for the sequential introduction of functional groups. |

| Automated Synthesis | High-throughput experimentation, rapid library generation, improved reproducibility. biovanix.comchemspeed.com | Automated synthesis of a library of derivatives by varying reagents in a programmed sequence. |

| SPS-Flow | Combines the benefits of solid-phase synthesis (ease of purification) with flow chemistry. innovationnewsnetwork.comnus.edu.sg | Anchoring a precursor to a solid support and performing subsequent reactions in a flow reactor. |

| In-line Analysis | Real-time reaction monitoring and optimization. nih.gov | Integration of spectroscopic techniques (e.g., NMR, IR) into the flow path. |

Exploration of Novel Catalytic Systems for its Functionalization

The presence of multiple, electronically distinct functional groups on the this compound scaffold makes it an ideal substrate for exploring selective functionalization reactions. Modern catalytic methods, particularly those employing transition metals like palladium and copper, offer a powerful toolkit for modifying such complex molecules.

Palladium-catalyzed cross-coupling reactions are well-established for the formation of C-C, C-N, and C-O bonds at aryl halide positions. nih.govnih.govpitt.eduresearchgate.net The differential reactivity of the C-Br and C-Cl bonds in this compound could be exploited for sequential, site-selective cross-coupling reactions. Furthermore, palladium-catalyzed C-H activation and functionalization offer a direct way to introduce new substituents onto the aromatic ring without the need for pre-functionalization. nih.govyoutube.comumich.edu

Copper-catalyzed amination of aryl halides, a modern variant of the Ullmann reaction, provides a mild and efficient method for forming C-N bonds. researchgate.netnih.govthieme-connect.comchemrxiv.orgnih.gov This could be used to further functionalize the halogenated positions of the aniline ring.

The following table details potential catalytic functionalization strategies for this compound.

| Reaction Type | Catalyst System | Potential Site of Functionalization |

| Suzuki-Miyaura Coupling | Palladium/Phosphine (B1218219) Ligand | C-Br, C-Cl |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | C-Br, C-Cl |

| Heck Reaction | Palladium | C-Br, C-Cl |

| C-H Arylation | Palladium, Rhodium, or Iridium | Aromatic C-H bonds |

| Ullmann Condensation | Copper/Ligand | C-Br, C-Cl |

| Sonogashira Coupling | Palladium/Copper | C-Br, C-Cl |

Role as a Precursor in Methodological Development for Aromatic Functionalization

Highly functionalized molecules like this compound are not only valuable as building blocks for larger structures but also serve as important tools in the development of new synthetic methodologies. The presence of multiple, orthogonally reactive functional groups allows chemists to test the selectivity and scope of new reactions.

For example, this compound could be used as a substrate to develop new chemoselective cross-coupling reactions that differentiate between the C-Br and C-Cl bonds. It could also be employed to investigate the directing group ability of the aminomethyl and amino groups in C-H activation reactions, potentially leading to new strategies for regioselective functionalization. The development of novel multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, could also benefit from the use of such a versatile precursor. mdpi.comrsc.org

The table below illustrates the potential roles of this compound in advancing synthetic methodology.

| Area of Methodological Development | How this compound Could Contribute |

| Chemoselective Catalysis | As a test substrate for developing catalysts that can selectively react with one halide in the presence of another. |

| C-H Functionalization | To study the directing group effects of the amino and aminomethyl groups and to develop new regioselective C-H functionalization reactions. youtube.com |

| Multicomponent Reactions | As a key component in the design of new multicomponent reactions to rapidly build molecular complexity. mdpi.comrsc.org |

| Photoredox Catalysis | To explore novel light-mediated transformations of the various functional groups present in the molecule. |

Q & A

Q. What are effective synthetic routes for 2-(Aminomethyl)-4-bromo-5-chloroaniline?

- Methodological Answer : The compound can be synthesized via sequential halogenation and amination. For example:

Bromination : Start with a chloro-substituted aniline derivative. Introduce bromine using FeBr₃ or CuBr₂ as catalysts under controlled temperature (0–5°C) to minimize polybromination .

Aminomethylation : Introduce the aminomethyl group via reductive amination using formaldehyde and hydrogen gas with a palladium catalyst. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3).

- Key Considerations : Optimize stoichiometry to avoid over-alkylation. Purify via column chromatography (SiO₂, gradient elution).

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and aminomethyl protons (δ 3.1–3.5 ppm). Compare with simulated spectra from computational tools (e.g., ChemDraw).

- FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-Br/C-Cl bonds (600–800 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (expected m/z: ~235 [M+H]⁺).

- X-ray Crystallography : Resolve structural ambiguities (e.g., planar geometry, hydrogen bonding) .

Q. How to determine the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water 70:30, UV detection at 254 nm). Retention time should match a certified reference standard.

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

- Melting Point : Compare with literature values (if available) to assess crystallinity .

Q. What safety considerations apply when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in amber vials at 2–8°C under nitrogen to prevent oxidation.

- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced Research Questions

Q. How to resolve contradictions in NMR data during synthesis?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals. For example, distinguish between H-3 and H-6 protons using coupling constants.

- X-ray Diffraction : Confirm regioselectivity of bromination/chlorination (e.g., compare with crystallographic data for 4-Bromo-2-chloroaniline, which shows planar geometry and hydrogen-bonding patterns) .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track aminomethyl group incorporation.

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer :

- Temperature Control : Maintain bromination below 5°C to suppress di-brominated byproducts.

- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride before halogenation, then deprotect with TFA .

- HPLC-MS Monitoring : Detect early-stage byproducts (e.g., over-alkylated species) and adjust reactant ratios.

Q. How does the aminomethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The aminomethyl group enhances nucleophilicity, enabling C-N bond formation with aryl halides. Optimize using Pd(OAc)₂/Xantphos in toluene at 110°C .

- Steric Effects : The -CH₂NH₂ group may hinder coupling at the ortho position. Validate via DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set).

Q. How to analyze hydrogen-bonding interactions in its crystal structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve intermolecular N–H⋯N and N–H⋯Br bonds (as observed in 4-Bromo-2-chloroaniline, with R factor = 0.033) .

- Table: Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 15.814, 4.023, 3.023 |

| V (ų) | 697.7 |

| Z | 4 |

- Hirshfeld Surface Analysis : Quantify interactions using CrystalExplorer.

Q. What computational methods predict the compound’s stability under varying pH?

- Methodological Answer :

- pKa Prediction : Use MarvinSketch (ChemAxon) to estimate amine group pKa (~4.5–5.5).

- MD Simulations : Simulate solvation in water/ethanol mixtures (GROMACS, AMBER force field) to assess aggregation propensity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.